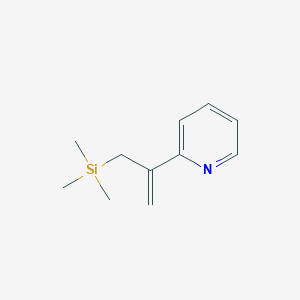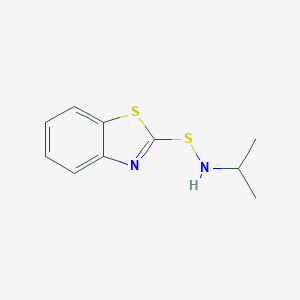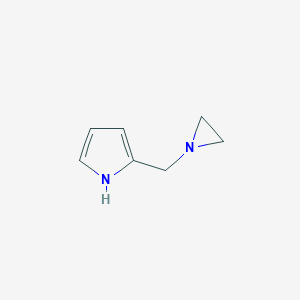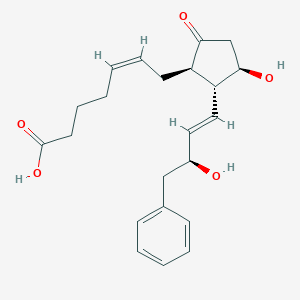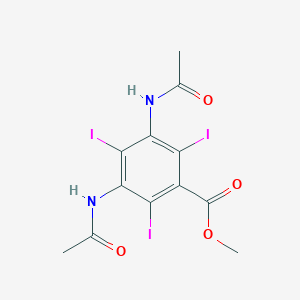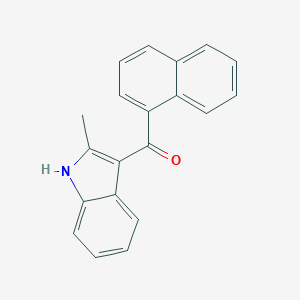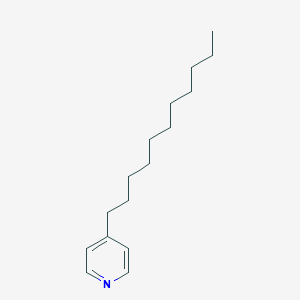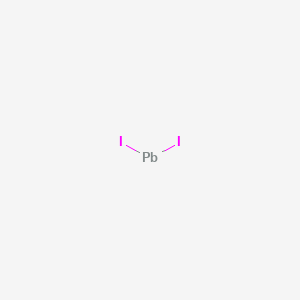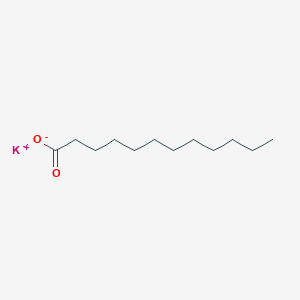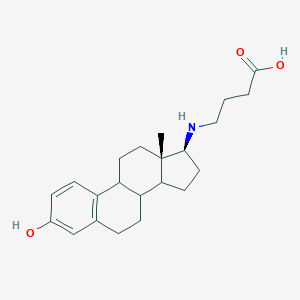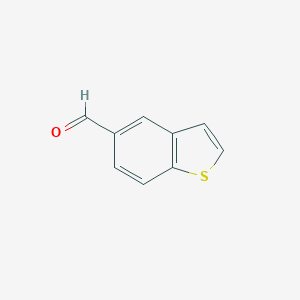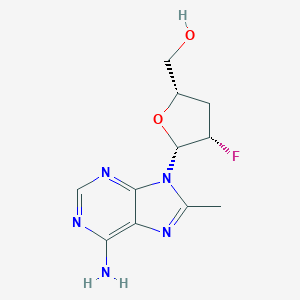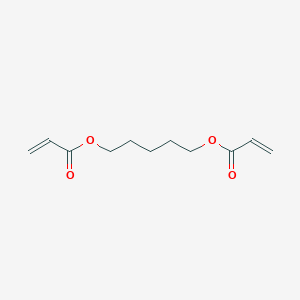
1,5-Pentanediol diacrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds can offer insights into potential methods for synthesizing 1,5-pentanediol diacrylate. For instance, the synthesis of 1,5-pentanediol diacetate is achieved with high yield through the esterification of 1,5-pentanediol with acetic acid . This suggests that a similar esterification process could potentially be used to synthesize 1,5-pentanediol diacrylate by reacting 1,5-pentanediol with acrylic acid.
Molecular Structure Analysis
While the molecular structure of 1,5-pentanediol diacrylate is not provided, the structure of a related compound, 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one, has been determined through X-ray crystallography . This compound exhibits an extremely short bridging carbon-carbon bond, which is a notable feature that could influence the reactivity and properties of the molecule. Such structural analyses are crucial for understanding the behavior of chemical compounds.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 1,5-pentanediol diacrylate. However, the pyrolysis of 1,5-pentanediol diacetate to produce 1,4-pentadiene is described . This reaction occurs at high temperatures and results in a high purity and yield of the desired product. This information is relevant as it demonstrates the thermal stability and potential decomposition pathways of diacetate esters, which could be analogous to the diacrylate esters under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-pentanediol diacrylate are not detailed in the provided papers. Nonetheless, the high yield and purity of 1,4-pentadiene obtained from the pyrolysis of 1,5-pentanediol diacetate indicate that the starting material and its derivatives have significant chemical stability and reactivity under controlled conditions . These properties are essential for the practical application and handling of such chemicals in industrial and laboratory settings.
Wissenschaftliche Forschungsanwendungen
UV and EB Curable Industry
- Field : Industrial Chemistry
- Application : PDDA is used as a multifunctional acrylic monomer in UV and EB cure formulations . It’s used to reduce viscosity and increase crosslink density .
- Method : PDDA is synthesized from 1,5-PDO, which is made from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes .
- Results : PDDA produces nearly identical properties compared to HDDA in most formulations, with opportunities for improved performance in ink jet and adhesives formulations .
Synthesis of Biocompatible Polyesters, Polycarbonates, and Polyurethanes
- Field : Polymer Chemistry
- Application : PDDA is used as a monomer for the synthesis of biocompatible polyesters, polycarbonates, and polyurethanes .
Formation of Thin Film of ZnO via Atomic Layer Deposition
- Field : Material Science
- Application : PDDA is used as an oxygen precursor for the formation of thin film of ZnO via atomic layer deposition .
Plasticizer in Cellulose Products and Adhesives
- Field : Industrial Chemistry
- Application : PDDA is used as a plasticizer in cellulose products and adhesives .
Brake Fluid Compositions
Synthesis of Esters and Polyesters
- Field : Polymer Chemistry
- Application : PDDA is used to form esters and polyesters which can be used as plasticizers, emulsifying agents, and resin intermediates .
Simplified Wood Coatings
Advanced UV Flooring
Exterior Automotive Plastic Protective Coating (EAPPC)
- Field : Automotive Industry
- Application : PDDA is used in exterior automotive plastic protective coating (EAPPC) .
Fiber Optic Coating
Automotive Spray Coating
UV Screen Print Coating
Simplified Wood Coatings
Advanced UV Flooring
Exterior Automotive Plastic Protective Coating (EAPPC)
- Field : Automotive Industry
- Application : PDDA is used in exterior automotive plastic protective coating (EAPPC) .
Fiber Optic Coating
Automotive Spray Coating
UV Screen Print Coating
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-prop-2-enoyloxypentyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMCLRBWHRRBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190303 | |
| Record name | 1,5-Pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Pentanediol diacrylate | |
CAS RN |
36840-85-4 | |
| Record name | 1,1′-(1,5-Pentanediyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36840-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-pentanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-PENTANEDIOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA5KZC4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



